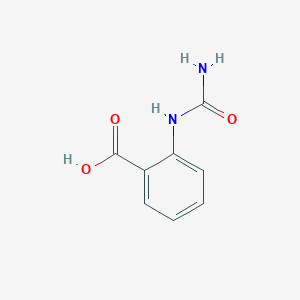

2-(carbamoylamino)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(carbamoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(13)10-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVRIZOJCNHCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415531 | |

| Record name | 2-(carbamoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-68-4 | |

| Record name | 2-(carbamoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Carbamoylamino Benzoic Acid

Established Reaction Pathways to the Core Structure

Traditional synthetic routes to 2-(carbamoylamino)benzoic acid and its derivatives rely on well-understood, stepwise reactions. These methods are foundational and widely documented in chemical literature.

Synthesis from Phthalic Anhydride (B1165640) and Related Precursors with Substituted Anilines

A primary and effective route for creating N-substituted phthalamic acids, which are direct precursors or analogues of this compound, involves the reaction of phthalic anhydride with substituted anilines. researchgate.netresearchgate.net This reaction proceeds via the nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

The general reaction involves mixing phthalic anhydride with an ortho-substituted aniline (B41778) in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). researchgate.net The mixture is often refluxed for a period to ensure complete reaction. For instance, reacting phthalic anhydride with o-aminophenol, o-anisidine, or o-chloroaniline provides the corresponding 2-[(2-substitutedphenyl)carbamoyl]benzoic acids. researchgate.net The reaction with benzidine (B372746) in acetic acid has also been reported to yield related structures. jmchemsci.com

While this method is straightforward for generating N-aryl phthalamic acids, the subsequent conversion to a simple, unsubstituted carbamoylamino group requires further steps not directly achieved in this initial reaction. However, the underlying principle of amine-anhydride condensation is a cornerstone of synthesizing this class of compounds. researchgate.netnih.gov

| Precursors | Reagents & Conditions | Product | Yield | Reference |

| Phthalic anhydride, 2-aminophenol | Dichloromethane | 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | - | researchgate.net |

| Phthalic anhydride, 2-anisidine | THF, Reflux | 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | 71% | researchgate.net |

| Phthalic anhydride, 2-chloroaniline | THF, Reflux, Water | 2-[(2-chlorophenyl)carbamoyl]benzoic acid | - | researchgate.net |

| Phthalic anhydride, Benzidine | Acetic Acid, Reflux | 2-[(4'-aminobiphenyl-4-yl)carbamoyl]benzoic acid | 80% | jmchemsci.com |

Carbamide-Mediated Routes for Aminocarbonyl Group Introduction

The introduction of the aminocarbonyl (-CONH2) group using carbamide (urea) or its derivatives represents a direct approach to forming the desired functionality. While specific literature detailing a direct carbamide-mediated synthesis of this compound is sparse, the principles of using urea (B33335) as an aminocarbonylating agent are established in organic synthesis.

One plausible, though not explicitly documented, pathway would involve the reaction of 2-aminobenzoic acid with a urea derivative or cyanic acid (which can be generated from urea). This reaction would parallel the formation of ureas from amines. Another potential strategy involves the controlled hydrolysis of more complex urea derivatives that have been synthesized on the aminobenzoic acid backbone. Research into related structures, such as the synthesis of urea-benzoic acid functionalized nanoparticles, confirms the chemical viability of linking urea and benzoic acid moieties.

Utilization of Specific Isocyanates and Aminobenzoic Acids

A highly effective and modular route to this compound involves the reaction between an aminobenzoic acid and an isocyanate. To synthesize the parent compound, 2-aminobenzoic acid (anthranilic acid) would be treated with a protected isocyanate or a reagent that delivers the equivalent of a carbamoyl (B1232498) group.

More commonly, substituted derivatives are prepared by reacting an aminobenzoic acid with a specific isocyanate. For example, derivatives of quinazolin-2,4(1H, 3H)-diones can be synthesized by reacting 2-aminobenzoic acid with isocyanates. researchgate.net This reaction underscores the utility of the isocyanate group in forming a urea linkage with the amino group of the benzoic acid. The reaction is typically carried out in a dry solvent to prevent the isocyanate from reacting with water. This method's modularity allows for the synthesis of a wide array of N-substituted derivatives by simply varying the isocyanate reactant.

Novel and Efficient Synthetic Strategies

Modern synthetic chemistry prioritizes efficiency, atom economy, and the rapid generation of molecular complexity. For a molecule like this compound, this translates to developing multi-component reactions and leveraging iterative techniques for creating larger, more complex structures.

Multi-Component Reaction (MCR) Approaches for Complexity Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all starting materials, offer a powerful strategy for synthesizing complex molecules efficiently. researchgate.nettaylorandfrancis.comnih.gov While a direct MCR for this compound is not prominently reported, the principles of MCRs can be applied to design a potential synthesis.

A hypothetical MCR could involve a benzoic acid derivative, an amine source, and a source for the carbamoyl group, all reacting in a one-pot process. researchgate.net For instance, MCRs have been used to synthesize benzo-fused γ-lactams from benzoic acid derivatives, amides, and DMSO. researchgate.net Another approach could utilize an Ugi or Passerini reaction, which are well-known isocyanide-based MCRs, to assemble the core structure. taylorandfrancis.comorganic-chemistry.org These strategies are highly valued in drug discovery and combinatorial chemistry for their ability to rapidly generate libraries of structurally diverse compounds from simple precursors. taylorandfrancis.comnih.gov

Iterative Synthesis and Oligomerization Techniques

Iterative synthesis allows for the controlled, step-by-step construction of oligomers and other large molecules from monomeric building blocks. d-nb.info The structure of this compound, with its carboxylic acid and amino-derived functional groups, makes it a suitable candidate for inclusion as a monomer in such synthetic schemes.

For example, iterative strategies have been developed for creating uniform, rod-like oligomers where the repeating units are added in a controlled cycle of reaction and deprotection steps. d-nb.info A molecule like this compound could be functionalized to bear complementary reactive groups (e.g., an alkyne and a halide for cross-coupling) at its termini. This would allow it to be sequentially coupled to build oligomers with a precisely defined structure. Such techniques are at the forefront of materials science and medicinal chemistry for creating sequence-defined polymers and complex molecular architectures.

Green Chemistry Principles in Synthesis Design (e.g., molten state reactions)

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of increasing interest, aiming to reduce the environmental impact of chemical processes. These principles focus on the use of safer solvents, minimizing waste, and improving energy efficiency. core.ac.uk

One notable green approach is the use of molten state reactions, which can eliminate the need for hazardous solvents. For instance, a method for synthesizing 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid involves heating 3-N,N-diethylaminophenol and phthalic anhydride in a molten state. google.com This solvent-free approach simplifies the reaction setup and reduces environmental pollution. google.com The reaction is typically carried out at temperatures between 100-130°C and can be followed by the addition of a small amount of toluene (B28343) to disperse the solid product. google.com

Another green technique involves the use of water as a solvent. The synthesis of benzoic acid from the natural benzaldehyde (B42025) found in Cinnamon cassia oil has been achieved using water as the solvent and potassium permanganate (B83412) as the oxidizing agent. mdpi.com This method avoids the use of hazardous starting materials and solvents, aligning with green chemistry principles. mdpi.com

Furthermore, the use of catalytic hydrobromic acid under photoirradiation for the oxidation of a methyl group on an aromatic ring to a carboxylic acid represents another environmentally friendly method. This process utilizes molecular oxygen and avoids heavy metals and halogenated solvents. organic-chemistry.org

These examples highlight a shift towards more sustainable synthetic routes in the production of benzoic acid derivatives, emphasizing waste reduction and the use of less hazardous materials.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the exploration of a wide range of chemical properties and potential applications. Modifications can be made to the aromatic ring, the carbamoyl moiety, and the carboxylic acid group.

Substituents on the aromatic ring can significantly influence the properties of this compound. The introduction of these groups often involves multi-step synthetic pathways.

Halogenation: Halogenated derivatives can be prepared through electrophilic aromatic substitution. For example, 2-amino-5-halogenated-N,3-dimethylbenzamides have been synthesized in a one-pot reaction starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process involves the use of N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) for the halogenation step. sioc-journal.cn

Methoxy (B1213986) and Hydroxyl Groups: Methoxy-substituted analogues can be synthesized through various methods, including the Friedel-Crafts reaction. beilstein-journals.org For instance, 2-[(2-methoxyphenyl) carbamoyl] benzoic acid has been synthesized from phthalic anhydride and o-anisidine. researchgate.net Hydroxylated derivatives can be prepared similarly, for example, by reacting phthalic anhydride with o-aminophenol. researchgate.net

Nitro Groups: The introduction of a nitro group is typically achieved through nitration using a mixture of nitric acid and sulfuric acid. prepchem.comgoogle.com The synthesis of 2-nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid, for example, starts with the nitration of a suitable benzoic acid precursor.

The position of the new substituent is directed by the existing groups on the benzene (B151609) ring. msu.edu Activating groups like amino and hydroxyl direct incoming electrophiles to the ortho and para positions, while deactivating groups like nitro direct them to the meta position. msu.edu

Table 1: Examples of Aromatic Ring Substituted this compound Analogues

| Substituent | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| 5-Halo | One-pot, three-step synthesis including electrophilic aromatic substitution | 2-Amino-3-methylbenzoic acid, NCS/NBS/NIS | sioc-journal.cn |

| 2-Methoxy | Reaction with o-anisidine | Phthalic anhydride, o-anisidine | researchgate.net |

| 2-Hydroxy | Reaction with o-aminophenol | Phthalic anhydride, o-aminophenol | researchgate.net |

| 2-Nitro | Nitration | Benzoic acid derivative, nitric acid, sulfuric acid | prepchem.com |

| 4-Arsono | Multi-step synthesis including diazotization and coupling | 2-Aminobenzoic acid, urea, arsenic trioxide |

The carbamoyl group (-NHCONH2) and any associated side chains can also be modified to create a diverse range of analogues.

N-substituted derivatives can be synthesized by reacting a suitable precursor with a primary or secondary amine. For example, N-substituted phthalimide (B116566) derivatives have been synthesized, which can be precursors to more complex structures. jmchemsci.com The reaction of 2-carboxybenzoyl chloride with 2,5-dimethylaniline (B45416) yields 2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid.

Modifications can also involve the incorporation of different functional groups into the side chain. For instance, the synthesis of 3-({[(2-aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride involves coupling an aminoethyl carbamate (B1207046) with benzoic acid. smolecule.com

The urea linker itself can be replaced by other functional groups, such as an amide group, although this can sometimes lead to a loss of desired activity. nih.gov

Esterification of the carboxylic acid group in this compound derivatives is a common modification. This can be achieved through several methods.

A classic approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, 2-(methoxycarbonyl)benzoic acid can be synthesized by reacting phthalic acid with methanol (B129727) using an acid catalyst. smolecule.com

Another method involves the use of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an acid catalyst such as p-toluenesulfonic acid (pTSA). google.com This method can be used to prepare a variety of esters by reacting the benzoic acid derivative with different alcohols. google.com

The choice of esterification method can depend on the specific derivative and the desired ester. For example, the reaction of 2-nitrobenzoic acid with ethyl 2-chloropropionate has been used to synthesize a specific ester derivative. prepchem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid |

| 3-N,N-diethylaminophenol |

| Phthalic anhydride |

| Toluene |

| Benzoic acid |

| Potassium permanganate |

| Hydrobromic acid |

| 2-amino-5-halogenated-N,3-dimethylbenzamides |

| 2-amino-3-methylbenzoic acid |

| N-chlorosuccinimide |

| N-bromosuccinimide |

| N-iodosuccinimide |

| 2-[(2-methoxyphenyl) carbamoyl] benzoic acid |

| o-anisidine |

| o-aminophenol |

| 2-nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid |

| Nitric acid |

| Sulfuric acid |

| N-substituted phthalimide |

| 2-carboxybenzoyl chloride |

| 2,5-dimethylaniline |

| 2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid |

| 3-({[(2-aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride |

| 2-(methoxycarbonyl)benzoic acid |

| Methanol |

| Dicyclohexylcarbodiimide |

| p-toluenesulfonic acid |

| 2-nitrobenzoic acid |

Chemical Reactivity and Transformation Mechanisms of 2 Carbamoylamino Benzoic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) attached to the aromatic ring is an electron-withdrawing group which influences the reactivity of the benzene (B151609) ring. ocr.org.uk It readily participates in a variety of classical acid reactions. cymitquimica.com

Acylation Processes

The carboxylic acid functionality of 2-(carbamoylamino)benzoic acid can be converted into a more reactive acylating agent, such as an acid chloride. This transformation is typically achieved by treatment with reagents like thionyl chloride (SOCl₂). The resulting acyl chloride is a key intermediate for synthesizing various derivatives through acylation reactions. cymitquimica.com This activation step is fundamental for subsequent reactions like amidation and esterification.

Amidation Reactions and Peptide Linkage Formation

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid group of this compound typically requires activation to facilitate amidation. libretexts.orgmdpi.com One common method involves converting the carboxylic acid into an active ester or using coupling agents. mdpi.com

Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed to activate the carboxyl group, enabling it to react with an amine to form an amide linkage. libretexts.org This DCC-mediated coupling is a cornerstone of peptide synthesis. libretexts.org While this compound is not a standard amino acid, its structure is relevant to peptide chemistry, and it can be used in the synthesis of peptide-like structures. biosynth.comsigmaaldrich.commedchemexpress.com The formation of an amide bond is a condensation reaction that results in the release of a water molecule. mdpi.comlabxchange.org

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| Direct Thermal Amidation | Amine, Heat (>100°C) | Amide | Drives off water from the initial ammonium (B1175870) carboxylate salt. libretexts.org |

| Schotten-Baumann Reaction | 1. Thionyl Chloride (SOCl₂) 2. Amine | Amide | Proceeds via an acid chloride intermediate. diva-portal.org |

| DCC Coupling | Amine, Dicyclohexylcarbodiimide (DCC) | Amide | Forms a good leaving group, widely used in peptide synthesis. libretexts.org |

Esterification and Anhydride (B1165640) Formation Reactions

Esterification of the carboxylic acid group can be achieved by reacting this compound with an alcohol. smolecule.com Similar to amidation, this reaction is often facilitated by a catalyst or by activating the carboxylic acid. The use of condensing agents like DCC in the presence of an acid catalyst such as p-toluenesulfonic acid (pTSA) has been shown to be effective for esterifying benzoic acid derivatives. google.com Another method involves using tin(II) compounds as catalysts for the reaction between benzoic acid and alcohols at elevated temperatures. google.com

Intramolecularly, the proximity of the carboxylic acid and carbamoylamino groups can lead to the formation of a cyclic anhydride under certain conditions, which can be an intermediate in cyclization reactions. biosynth.com

Reactivity Profile of the Carbamoylamino Moiety

The carbamoylamino group (-NH-CO-NH₂) is essentially a urea (B33335) linkage, and its reactivity is centered on the electrophilic carbonyl carbon and the nucleophilic nitrogen atoms.

Hydrolysis and Condensation Reactions of the Urea Linkage

The urea linkage within the carbamoylamino moiety can undergo hydrolysis, typically under acidic or basic conditions, to break down the group. biosynth.comgoogle.com This reaction would yield 2-aminobenzoic acid (anthranilic acid) and derivatives of carbonic acid. The hydrolysis of the carbamoyl (B1232498) group is a known reaction for related structures. evitachem.com

Condensation reactions involving the carbamoylamino group can also occur. For instance, condensation with other molecules can lead to the formation of more complex urea derivatives. labxchange.org

Reactions Leading to Heterocyclic Ring Formation (e.g., cyclization reactions)

The ortho positioning of the carboxylic acid and carbamoylamino groups in this compound is crucial for its propensity to undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. biosynth.com One significant reaction is the formation of quinazoline (B50416) derivatives. For example, heating this compound can lead to cyclization and dehydration to form quinazoline-2,4(1H,3H)-dione.

Furthermore, the molecule is a precursor for the synthesis of benzoxazinones. biosynth.com The conjugate base of this compound can react to form dihydroorotic acid. biosynth.com Research on related compounds, such as N-substituted urethanes, shows that intramolecular thermal cyclization can yield derivatives of dihydro-benzo[e] cymitquimica.combiosynth.comoxazin-4-ones. researchgate.net

| Starting Material/Precursor | Reaction Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| This compound | Heating | Quinazoline-2,4(1H,3H)-dione | biosynth.com |

| This compound | - | Benzoxazinones | biosynth.com |

| N-(1-aryl-2,2,2-trifluoroethylidene)-O-(3-alkoxyphenyl)urethanes | Thermal Cyclization | 2-aryl-2-trifluoromethyl-2,3-dihydro-4H-benzo[e] cymitquimica.combiosynth.comoxazin-4-ones | researchgate.net |

Regioselective Functionalization Studies

Regioselective functionalization allows for the precise modification of a specific position on a molecule. For derivatives of benzoic acid, such as this compound, the directing effects of the substituent groups are crucial in determining the outcome of a reaction.

Ortho-C-H Activation and Directed Functionalization Strategies

The carboxylate group of benzoic acid derivatives is a powerful directing group for ortho-C-H activation. nih.govrsc.orglabxing.com This process involves the selective activation of the C-H bond at the position adjacent (ortho) to the carboxylic acid. This strategy is a cornerstone for the late-stage functionalization of complex molecules, including pharmaceuticals, as it allows for the introduction of new functional groups in a predictable manner. nih.govnih.gov

Transition metal catalysts, particularly those based on palladium and rhodium, have been extensively studied for their ability to facilitate ortho-C-H functionalization. nih.govrsc.orgresearchgate.netmdpi.com For instance, Pd(II) can react with benzoic acids to form an oxapalladacycle intermediate, which can then undergo further reactions. nih.govrsc.org Similarly, rhodium catalysts have been employed in the annulative coupling of benzoic acids with various partners. mdpi.com

While the carboxylate group is a strong ortho-director, other directing groups can also influence the regioselectivity of C-H activation. However, in substrates containing multiple potential directing groups, the carboxylic acid often dictates the position of functionalization. d-nb.infonih.gov The development of methods for meta-C-H functionalization has been more challenging due to the inherent ortho-directing nature of the carboxylate group, but template-based strategies are emerging to address this. researchgate.netresearchgate.net

The carbamoylamino group at the 2-position of the title compound introduces additional complexity and potential for directing effects. The nitrogen atoms in this group could participate in hydrogen bonding or coordinate with metal catalysts, potentially influencing the reaction's regioselectivity.

Catalytic Transformations (e.g., Iridium-catalyzed reactions)

Iridium-catalyzed reactions have emerged as a powerful tool for the C-H functionalization of benzoic acids. nih.govnih.govdiva-portal.org These methods often utilize a [Cp*Ir(III)] catalytic system and are notable for their tolerance of a wide range of functional groups and their ability to be performed under mild conditions, often without the need for an inert atmosphere. nih.govnih.govd-nb.info

Specific iridium-catalyzed transformations of benzoic acids include:

Ortho-monoiodination : This reaction proceeds with high selectivity for the introduction of a single iodine atom at the ortho position, even in substrates with two equivalent ortho C-H bonds. d-nb.infodiva-portal.org The use of a silver(I) additive is crucial for controlling the selectivity. d-nb.infodiva-portal.org

Ortho-methylation : The introduction of a methyl group at the ortho position can be achieved using iridium catalysis. This is of particular interest in medicinal chemistry due to the "magic methyl" effect. nih.govnih.govdiva-portal.org

Polymerization : Iridium catalysts can mediate the polycoupling of benzoic acids with diynes to synthesize high molecular weight polynaphthalenes. rsc.org

The general applicability of these iridium-catalyzed methods to a broad scope of substituted benzoic acids suggests their potential utility for the functionalization of this compound. nih.govnih.govd-nb.info

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and expanding their applicability.

Reaction Kinetic Profiles and Rate-Determining Steps

For iridium-catalyzed C-H iodination of benzoic acids, mechanistic investigations, including kinetic profiling, have revealed that the turnover-limiting step can be substrate-dependent. d-nb.info In some cases, the initial C-H activation/protodemetalation step is reversible and only partially rate-limiting. d-nb.info The reaction order with respect to the reactants can provide insight into the composition of the transition state at the RDS. For example, the esterification of benzoic acid with 1-butyl alcohol was found to be first order with respect to benzoic acid. dnu.dp.ua

Table 1: Kinetic Parameters for Benzoic Acid Esterification

| Parameter | Value | Reference |

| Reaction Order (re: Benzoic Acid) | 1 | dnu.dp.ua |

| Activation Energy (Forward) | 58.40 kJ/mol | dnu.dp.ua |

| Activation Energy (Reverse) | 57.70 kJ/mol | dnu.dp.ua |

| Thermal Effect | 622 J/mol | dnu.dp.ua |

Substrate-Dependent Activation Mechanisms

The mechanism of activation can be highly dependent on the specific substrate being used. In the context of enzyme catalysis, benzoic acid derivatives have been shown to induce recovery of catalytic activity in mutated enzymes, with the effectiveness of the activation being dependent on the structure of the benzoic acid derivative. nih.gov

In transition metal-catalyzed C-H functionalization, the electronic properties of the substituents on the benzoic acid ring can influence the reaction mechanism. For instance, in the iridium-catalyzed iodination of benzoic acids, substrates with electron-withdrawing groups exhibited a lower degree of deuterium (B1214612) incorporation in isotopic labeling studies, suggesting a different reversibility of the C-H activation step compared to electron-rich substrates. d-nb.info This indicates that the stability of key intermediates and the energy of transition states are sensitive to the electronic nature of the substrate.

Role of Intermolecular and Intramolecular Interactions (e.g., hydrogen bonding) in Reaction Pathways

Hydrogen bonding plays a significant role in the structure and reactivity of benzoic acid derivatives. osti.govrsc.orgnih.govchemistryguru.com.sg Carboxylic acids can form strong intermolecular hydrogen bonds, leading to the formation of cyclic dimers. libretexts.orgpressbooks.pub These interactions can influence the physical properties and reactivity of the molecules.

Intramolecular hydrogen bonds are also crucial, particularly in ortho-substituted benzoic acids. rsc.orgnih.govchemistryguru.com.sg In a molecule like this compound, an intramolecular hydrogen bond could form between the carboxylic acid proton and the carbamoylamino group. Such an interaction would affect the conformation of the molecule and the acidity of the carboxylic acid. rsc.org These interactions can also play a role in the reaction pathway by influencing the geometry of the substrate and its interaction with the catalyst. osti.gov For example, the formation of an intramolecular hydrogen bond can stabilize certain conformations, making them more or less favorable for C-H activation. The interplay between intermolecular and intramolecular hydrogen bonds can be complex and has been studied in various substituted benzoic acids. chemistryguru.com.sgmdpi.com

Structural Diversification and Analogues of 2 Carbamoylamino Benzoic Acid

Design Principles for Analogues and Derivatives

The design of new molecules based on the 2-(carbamoylamino)benzoic acid scaffold is a systematic process that involves identifying key structural features responsible for its activity and exploring how modifications affect its function.

Pharmacophore Identification and Scaffold Exploration

A pharmacophore model is an essential tool in drug design, representing the key steric and electronic features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, the pharmacophore generally consists of the benzoic acid moiety, which can act as a hydrogen bond donor and acceptor, and the ureido group (-NH-CO-NH-), which also provides hydrogen bonding capabilities. nih.gov The spatial arrangement of these groups is critical for biological activity.

Pharmacophore modeling is a primary element of drug design, particularly when the precise structure of the target receptor is unknown. researchgate.net This computational tool helps in the discovery of lead molecules and their subsequent optimization. researchgate.net In the context of related hypoglycemic benzoic acid derivatives, the acidic group (like COOH) and the amidic spacer (like CONH) are considered key pharmacophoric groups. nih.gov The exploration of different scaffolds while retaining these key features allows for the development of novel compounds with potentially improved properties.

Structure-Activity Relationship (SAR) Studies in Related Compounds (focused on chemical modifications)

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to a molecule influence its biological activity. For benzoic acid derivatives, SAR studies have revealed important insights. For instance, the position and nature of substituents on the phenyl ring can significantly impact activity. iomcworld.com Hydrophilic substituents on the phenyl ring are often necessary to facilitate binding to polar amino acid residues at a target site. iomcworld.com

In studies of related compounds, modifications to the ureido and benzoic acid moieties have been systematically explored. For example, in a series of hypoglycemic benzoic acid derivatives, replacing a methoxy (B1213986) group with an alkyleneimino residue led to variations in activity, with certain ring sizes showing maximum potency. nih.gov Further modifications, such as inverting the amido function and introducing different alkyl and alkoxy groups, have also been shown to increase activity and duration of action. nih.gov These studies underscore the importance of the aromatic core for enhancing hydrophobic interactions, which appears to be a critical factor for the bioactivity of benzoic acid derivatives. iomcworld.com

Incorporation into Complex Molecular Architectures

The this compound scaffold can be integrated into larger and more complex molecular structures to create novel compounds with unique properties. This can involve fusing or pending other ring systems, or creating hybrid molecules with other functional groups.

Benzoic Acid Derivatives with Fused or Pendant Ring Systems (e.g., pyrrolidine (B122466), pyridine)

The incorporation of fused or pendant ring systems, such as pyrrolidine and pyridine (B92270), onto the benzoic acid backbone can lead to compounds with altered pharmacological profiles. The synthesis of such derivatives often involves multi-step reaction sequences. For instance, the synthesis of quinoline (B57606) from indole (B1671886) can occur through ring expansion. arsdcollege.ac.in

Several benzoic acid derivatives incorporating a pyrrolidine ring have been documented, such as 2-(pyrrolidine-1-carboxamido)benzoic acid and (S)-3-(pyrrolidine-2-carboxamido)benzoic acid. bldpharm.comnih.gov Similarly, pyridine moieties can be linked to the benzoic acid core, as seen in 2-[(pyridine-3-carbonyl)-amino]-benzoic acid. sigmaaldrich.com These heterocyclic rings can introduce new interaction points, alter the molecule's solubility and pharmacokinetic properties, and potentially target different biological pathways. nih.gov For example, pyridine and pyrimidine-containing compounds are known for a wide range of biological activities, including anticancer effects. nih.gov

Sulfonamide-Urea Hybrid Systems

Hybrid molecules that combine the structural features of sulfonamides and ureas have been a subject of interest in medicinal chemistry. The synthesis of such hybrids can involve coupling a sulfonamide moiety with a urea (B33335) or ureido-containing fragment. For instance, ureido benzenesulfonamides incorporating a 1,3,5-triazine (B166579) motif have been investigated as potent inhibitors of certain enzymes. nih.gov

The rationale behind creating these hybrids is to combine the pharmacophoric features of both classes of compounds to achieve synergistic or novel biological activities. Sulfonamides are a well-established class of therapeutic agents, and their combination with the urea functionality present in this compound analogues can lead to compounds with dual inhibitory actions. bohrium.com For example, some sulfonamide derivatives have been shown to inhibit carbonic anhydrases, and incorporating a urea or ureido group can modulate this activity. bohrium.commdpi.com

Pyrimidine-Ureido Conjugates and Analogues

Pyrimidine (B1678525) is a key heterocyclic scaffold found in nucleic acids and a variety of biologically active compounds. nih.govijcrt.orgnih.gov Conjugating a pyrimidine ring to a ureido-containing structure, such as an analogue of this compound, can generate molecules with potential applications in various therapeutic areas, including cancer and viral infections. ijcrt.orgacs.org

The synthesis of pyrimidine-ureido conjugates can be achieved through several methods. One common approach involves the reaction of an aminopyrimidine with an isocyanate to form the ureido linkage. acs.orgmdpi.com For example, 6-substituted-2-ureido-4-ferrocenylpyrimidines have been synthesized by reacting aminopyrimidines with isocyanates. mdpi.com The resulting conjugates can exhibit a range of biological activities, and their properties can be fine-tuned by modifying both the pyrimidine and the ureido portions of the molecule. nih.gov The pyrimidine nucleus is considered a promising lead structure for the synthesis of compounds with diverse pharmacological effects. nih.gov

Biphenyl (B1667301) and Other Diaryl Derivatives

The core structure of this compound serves as a foundation for the synthesis of more complex diaryl systems. The introduction of a second aryl ring, such as a phenyl group to create a biphenyl derivative, dramatically alters the molecule's three-dimensional structure and properties. A primary method for achieving this is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds between an aryl halide and an arylboronic acid. nih.govajgreenchem.com

For instance, a structurally related compound, 4‐[(biphenyl‐2‐ylcarbonyl)amino]benzoic acid, which is a key intermediate in the synthesis of the drug Conivaptan, is synthesized using this protocol. researchgate.net The process involves the coupling of an aryl iodide with an appropriate boronic acid in the presence of a palladium catalyst, such as one supported on silk fibroin (Pd/SF), in a water/ethanol mixture. researchgate.net This method is effective with a variety of aryl iodides and boronic acids, demonstrating its versatility. researchgate.net

The general applicability of the Suzuki-Miyaura coupling allows for the creation of a wide array of biphenyl derivatives from a suitable precursor. By selecting different substituted boronic acids, chemists can introduce various functional groups onto the second aryl ring, thereby fine-tuning the molecule's properties. ajgreenchem.com

| Precursor 1 | Precursor 2 (Example Boronic Acids) | Resulting Biphenyl Derivative Class |

| Halogenated Benzoic Acid Derivative | Phenylboronic acid | Unsubstituted Biphenyl Carboxylic Acid |

| Halogenated Benzoic Acid Derivative | 4-Methylphenylboronic acid | Methyl-substituted Biphenyl Carboxylic Acid |

| Halogenated Benzoic Acid Derivative | 4-Methoxyphenylboronic acid | Methoxy-substituted Biphenyl Carboxylic Acid |

| Halogenated Benzoic Acid Derivative | 4-Fluorophenylboronic acid | Fluoro-substituted Biphenyl Carboxylic Acid |

This interactive table illustrates how various boronic acids can be used in Suzuki-Miyaura coupling reactions to generate a library of biphenyl carboxylic acid derivatives from a common halogenated precursor. ajgreenchem.com

Beyond simple biphenyls, other diaryl derivatives can be synthesized. An example is 2-[(3-benzyloxy-2-pyridyl)carbamoylamino]benzoic acid, where one of the aromatic systems is a substituted pyridine ring. ontosight.ai The synthesis of such compounds typically involves a multi-step process where the appropriate pyridyl intermediate is prepared and subsequently coupled with the benzoic acid moiety. ontosight.ai These more complex diaryl structures expand the chemical space and potential applications of derivatives originating from the this compound scaffold.

Role as Advanced Building Blocks in Chemical Synthesis

The chemical functionalities of this compound make it an excellent building block for more elaborate molecular architectures. smolecule.comlookchem.com Its carboxylic acid can be converted into esters, amides, or acid chlorides, while the carbamoylamino group offers sites for further reactions, making it a bifunctional linker suitable for constructing larger, more complex molecules. lookchem.combldpharm.com

Precursors for Compound Libraries

In modern drug discovery and materials science, the generation of compound libraries is a crucial strategy for identifying molecules with desired biological activities or properties. This compound and its analogues are valuable precursors for such libraries. google.com The ability to react its distinct functional groups with a wide range of chemical inputs allows for the systematic creation of a large number of related compounds from a common core structure.

A practical example is the synthesis of a small molecule library of biphenyl carboxylic acids, where a brominated carboxylic acid precursor is coupled with various substituted boronic acids via the Suzuki-Miyaura reaction to produce a diverse set of final compounds. ajgreenchem.com This approach, known as parallel synthesis, is highly efficient for exploring structure-activity relationships. The resulting library of molecules can then be screened for potential therapeutic effects, such as anticancer activity. ajgreenchem.com The use of bifunctional building blocks is also noted in the creation of oligomeric aminodiol libraries, where monomers containing reactive groups are systematically linked together. google.com The structural motif of this compound fits the profile of a monomer that could be used in such combinatorial syntheses.

Intermediates in Multi-Step Synthesis of Complex Targets

The utility of this compound derivatives as stable intermediates is a cornerstone of their application in multi-step synthesis. pharmafeatures.com A multi-step synthesis involves a sequence of chemical reactions to construct a complex target molecule from simpler starting materials. pharmafeatures.comlkouniv.ac.in Benzoic acid derivatives are frequently employed as key intermediates in the production of a wide array of pharmaceuticals and other complex organic products. ajgreenchem.comsmolecule.comnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments offer unambiguous evidence for the atomic arrangement and connectivity within 2-(carbamoylamino)benzoic acid.

The ¹H NMR spectrum of this compound displays characteristic signals for each unique proton environment. The aromatic region shows a complex pattern corresponding to the four protons on the disubstituted benzene (B151609) ring. The carboxylic acid proton appears as a broad singlet at a very downfield chemical shift, typically above 10 ppm, due to strong deshielding and hydrogen bonding. The protons of the carbamoylamino (-NH-CO-NH₂) group also appear as distinct signals, often broadened by quadrupole effects and chemical exchange.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the urea (B33335) moiety are the most deshielded, appearing at the low-field end of the spectrum (typically 165-185 ppm). libretexts.org The aromatic carbons show signals in the range of 115-150 ppm, with the carbons directly attached to the substituents (ipso-carbons) having distinct chemical shifts from those bearing hydrogen atoms. libretexts.orgdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the functional groups. docbrown.infolibretexts.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| COOH | >10 | ~170-175 | broad s |

| C=O (Urea) | - | ~155-160 | - |

| NH (Amide) | ~8.0-9.5 | - | broad s |

| NH₂ (Urea) | ~6.5-7.5 | - | broad s |

| Aromatic CH | ~7.0-8.5 | ~115-140 | d, t, dd |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets

Two-dimensional NMR techniques are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons, confirming their positions on the benzene ring. This allows for the unambiguous assignment of the H-3, H-4, H-5, and H-6 protons. researchgate.netmagritek.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would be used to definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (typically 2-3 bonds) ¹H-¹³C correlations, which is crucial for piecing together the molecular fragments. researchgate.net Key expected correlations for this compound would include:

A cross-peak between the amide proton (NH) and the two carbonyl carbons (the urea C=O and the carboxylic acid C=O), confirming the ortho position of the substituents.

¹H NMR and ¹³C NMR Spectral Interpretation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of molecular bonds, providing a fingerprint of the functional groups present.

The FT-IR spectrum of this compound is characterized by several strong absorption bands that confirm the presence of its key functional groups. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. docbrown.info The N-H stretching vibrations of the primary amine and secondary amide in the ureido group typically appear in the 3200–3500 cm⁻¹ region. The carbonyl (C=O) stretching region is particularly informative, expected to show two distinct peaks: one for the carboxylic acid C=O at approximately 1700-1725 cm⁻¹ and another for the ureido C=O at a slightly lower wavenumber, around 1660–1680 cm⁻¹. rsc.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200–3500 | Ureido (NH, NH₂) | N-H Stretch |

| 2500–3300 | Carboxylic Acid (OH) | O-H Stretch (broad) |

| 1700–1725 | Carboxylic Acid (C=O) | C=O Stretch |

| 1660–1680 | Ureido (C=O) | C=O Stretch (Amide I) |

| 1580-1620 | Ureido (N-H) / Aromatic | N-H Bend / C=C Stretch |

Raman spectroscopy provides complementary data to FT-IR. While FT-IR is sensitive to polar bonds like C=O and O-H, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. In this compound, Raman spectroscopy would be useful for identifying the symmetric stretching vibrations of the aromatic ring (C=C bonds) around 1600 cm⁻¹. libretexts.org The technique is generally less sensitive to O-H stretching but can provide clear signals for the carbon backbone and other symmetric vibrations that may be weak in the IR spectrum. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (molecular weight: 180.16 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 180.

The fragmentation of the molecular ion is a highly diagnostic process. Key fragmentation pathways would likely include:

Loss of an isocyanic acid molecule (HNCO): A characteristic fragmentation for urea-containing compounds, leading to a major fragment ion at m/z 137. This fragment corresponds to the molecular ion of anthranilic acid.

Loss of a hydroxyl radical (•OH): From the carboxylic acid group, resulting in an acylium ion at m/z 163.

Loss of a carboxyl group (•COOH): Leading to a fragment at m/z 135.

Further fragmentation of the m/z 137 ion: This ion (anthranilic acid) can subsequently lose water (H₂O) to give a fragment at m/z 119 or lose carbon monoxide (CO) to yield a fragment at m/z 109.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 180 | [C₈H₈N₂O₃]⁺ | Molecular Ion (M⁺) |

| 163 | [M - OH]⁺ | •OH |

| 137 | [M - HNCO]⁺ | HNCO |

| 135 | [M - COOH]⁺ | •COOH |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for analyzing polar and thermally labile molecules like this compound. researchgate.net This method typically imparts minimal energy to the analyte, allowing for the observation of the intact molecular ion with little to no fragmentation in a single-stage MS experiment. researchgate.net The analysis can be performed in either positive or negative ion mode, depending on the analyte's ability to accept a proton or lose a proton, respectively.

For this compound (Molecular Formula: C8H8N2O3, Exact Mass: 180.05300 Da), analysis in positive ion mode is expected to primarily yield the protonated molecule, [M+H]⁺. researchgate.netresearchgate.net Adduct formation with cations present in the solvent system, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH4]⁺), is also common. researchgate.net In negative ion mode, the presence of the acidic carboxylic acid group facilitates the formation of the deprotonated molecule, [M-H]⁻. jst.go.jp Dimeric species may also be observed, particularly at higher concentrations. jst.go.jp

Tandem mass spectrometry (MS/MS or MS²) experiments, which involve the selection and fragmentation of a specific precursor ion, can provide valuable structural information. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion of this compound would likely lead to characteristic neutral losses. Potential fragmentation pathways include the loss of isocyanic acid (HNCO), cleavage of the amide bond, and decarboxylation from the benzoic acid moiety, analogous to fragmentation patterns seen in related structures.

Table 1: Expected Ions for this compound in ESI-MS

| Ion Description | Formula | Ionization Mode | Calculated m/z |

|---|---|---|---|

| Protonated Molecule | [C8H8N2O3+H]⁺ | Positive | 181.0608 |

| Sodium Adduct | [C8H8N2O3+Na]⁺ | Positive | 203.0427 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) offers an unambiguous determination of a molecule's three-dimensional structure. The process requires growing a high-quality single crystal, which is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure, often using computational programs like SHELX.

While a published crystal structure for this compound was not identified, the technique has been successfully applied to closely related precursors and derivatives in synthetic pathways. For instance, in the synthesis of quinazolinediones from anthranilic acid derivatives, SC-XRD was used to confirm the structure of a key intermediate, 2,4-dichloro-7-fluoroquinazoline. The analysis yielded precise unit cell parameters, the space group, and refinement indices (R-factors) that validate the structural model. A similar analysis of this compound would definitively confirm its molecular conformation and reveal intermolecular interactions, such as hydrogen bonding, that govern its solid-state packing.

Table 2: Example Crystallographic Data from a Related Structure Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C9H3Cl2FN2 |

| Space Group | The mathematical group describing the symmetry of the crystal. | P2₁/n |

| a, b, c (Å) | The dimensions of the unit cell. | a=3.8257, b=15.0664, c=14.3453 |

| R1, wR2 | R-factors indicating the agreement between the model and data. | R1=0.038, wR2=0.095 |

Note: Data presented is for 2,4-dichloro-7-fluoroquinazoline, a related derivative, to illustrate typical SC-XRD output.

Powder X-ray Diffraction for Polymorph Screening

Powder X-ray Diffraction (PXRD or XRPD) is a rapid, non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern, typically plotted as intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

A primary application of PXRD is in polymorph screening. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. For active pharmaceutical ingredients and other fine chemicals, identifying and controlling the polymorphic form is critical for ensuring consistent performance and quality. researchgate.net Different polymorphs of this compound would produce different PXRD patterns. By comparing the pattern of a new batch to an established reference pattern, one can confirm phase identity and purity, or identify the presence of a new or unintended polymorphic form.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-ureidobenzoic acid |

| 4-fluoro-2-ureidobenzoic acid |

| 2,4-dichloro-7-fluoroquinazoline |

| Isocyanic acid |

| Anthranilic acid |

Applications in Chemical Science and Organic Synthesis

Role in Heterocyclic Chemistry and Scaffold Construction

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry and materials science. kit.edu Nitrogen-containing heterocycles, in particular, form the core of many pharmaceuticals.

2-(Carbamoylamino)benzoic acid serves as a key starting material for the synthesis of various nitrogen-containing heterocyclic systems. The presence of the amino and carboxylic acid functionalities allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. For instance, derivatives of this compound can be cyclized to produce benzoxazine (B1645224) and benzimidazole (B57391) structures. ajol.info These heterocyclic cores are prevalent in a multitude of biologically active molecules. ajol.info The synthesis of quinoxalines, indoles, and indazoles, which are important in drug development and materials science, often relies on precursors with similar functionalities. kit.edu

The molecular framework of this compound is a foundational component for constructing scaffolds with significant pharmacological potential. By modifying its structure, chemists can design and synthesize novel compounds for drug discovery programs. For example, derivatives of carbamoylamino benzoic acids have been investigated for their potential as enzyme inhibitors. ontosight.ainih.gov The general structure is considered a viable starting point for developing inhibitors for protein-tyrosine phosphatases (PTPs), which are therapeutic targets in diseases like cancer and diabetes. nih.gov Furthermore, the benzoic acid scaffold itself is a component in the design of factor Xa inhibitors, which are important antithrombotic agents. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

Precursor in the Synthesis of Diverse Organic Molecules

Beyond its role in heterocyclic chemistry, this compound and its related structures are intermediates in the production of various organic compounds with industrial applications.

The aromatic nature and reactive groups of this compound make it a suitable intermediate for the synthesis of dyes and pigments. cymitquimica.com Aromatic amines and carboxylic acids are common precursors in the dye industry. kaypigments.com Additionally, the structural motifs present in this compound are found in molecules developed for agrochemical applications. cymitquimica.com For instance, research has been conducted on the synthesis of novel thiocarbamic acid esters derived from substituted benzoic acids for their potential fungicidal activities. sioc-journal.cn

Development of Novel Organic Materials and Polymers

The bifunctional nature of this compound also lends itself to applications in polymer science.

This compound can act as a monomer or a building block in the synthesis of polymeric structures. ajol.info The carboxylic acid and amino groups can participate in polymerization reactions, such as condensation polymerization, to form polyesters and polyamides. researchgate.net The incorporation of such monomers can introduce specific functionalities and properties to the resulting polymer. Benzoic acid and its derivatives have been used in the creation of polymers with potential applications in various fields, including materials that can encapsulate other molecules. mdpi.com The use of functionalized benzoic acids in polymer synthesis is a strategy to develop new materials with tailored properties. epa.govindustrialchemicals.gov.au

Applications in Functional Materials Design

The inherent characteristics of this compound, particularly its capacity for forming hydrogen bonds and coordinating with metal ions, make it a valuable building block in the realm of functional materials. Its derivatives are instrumental in constructing supramolecular assemblies and coordination polymers with unique structural and functional properties.

The ureido-benzoic acid (UBA) motif, a key feature of this compound, is recognized for its self-complementary quadruple hydrogen-bonding capability. rsc.org This strong and directional interaction leads to the formation of highly stable dimers, a property that is harnessed in the development of supramolecular polymers. rsc.org For instance, incorporating UBA moieties into polymers like poly(ethylene-butylene) has been shown to dramatically enhance the material's mechanical properties due to the formation of robust, non-covalent crosslinks. rsc.org

Furthermore, the benzoic acid group can act as a ligand, coordinating with metal centers to form coordination polymers. These materials are of great interest due to their diverse topologies and potential applications in areas such as gas storage, sensing, and luminescence. rsc.orgajol.info While direct examples using this compound are still emerging, the principles are well-established with analogous benzoic acid derivatives. For example, coordination polymers have been synthesized using ligands like 2,7-bis(4-benzoic acid)-N-(4-benzoic acid) carbazole, which demonstrate the potential for creating porous and luminescent materials. rsc.orgresearchgate.net The ability of such materials to sense metal ions like Ni2+ and Eu3+ highlights the functional potential of incorporating benzoic acid derivatives into coordination frameworks. rsc.org The design of these materials often involves selecting appropriate metal ions and ancillary ligands to control the dimensionality and properties of the resulting network. ajol.infocjsc.ac.cn

Table 1: Examples of Benzoic Acid Derivatives in Functional Material Design

| Derivative/Motif | Application | Key Feature | Reference |

|---|---|---|---|

| Ureido-benzoic acid (UBA) | Supramolecular polymers | Self-complementary quadruple hydrogen-bonding | rsc.org |

| 2,7-bis(4-benzoic acid)-N-(4-benzoic acid) carbazole | Luminescent coordination polymers | Metal coordination, porosity | rsc.orgresearchgate.net |

| Trifluoromethyl-substituted benzoic acids | Atomic Layer Deposition (ALD) inhibitors | Formation of self-assembled monolayers (SAMs) | mdpi.com |

In a different application, derivatives of benzoic acid have been investigated as inhibitors for atomic layer deposition (ALD), a technique crucial in semiconductor manufacturing. mdpi.com By forming self-assembled monolayers on surfaces, these molecules can block the deposition of materials like ZnO, with the effectiveness of the inhibition being related to the coordination chemistry of the benzoic acid headgroup with the substrate. mdpi.com

Chemical Ligand Design and Molecular Probes for Biomolecular Studies

The this compound scaffold is a valuable starting point for the rational design of molecules that can interact with biological targets. Its structure allows for systematic modifications to optimize binding affinity and selectivity for specific proteins and enzymes.

Development of Chemical Probes for Protein-Ligand Interactions

The development of chemical probes is essential for understanding complex biological processes at a molecular level. These probes are molecules designed to interact with a specific target, such as a protein, allowing researchers to study its function, localization, and interactions. The this compound framework serves as a versatile scaffold for creating such probes.

One key approach is fragment-based ligand discovery, where small, low-complexity molecules (fragments) that bind to a target protein are identified and then optimized to create more potent and selective ligands. The this compound structure, with its defined hydrogen bond donors and acceptors and an aromatic ring for further functionalization, is well-suited for this approach.

For example, in the study of protein-protein interactions, a bulky amino acid like naphthylalanine, which has a large aromatic side chain, can be incorporated into peptides to probe binding pockets and enhance hydrophobic interactions. lifetein.com Similarly, the benzoic acid portion of the this compound scaffold can be modified to explore interactions within a protein's active site. Pharmacophore modeling, an in-silico technique, can be used to identify the crucial hydrogen bond interactions and other chemical features within a protein's active site. gla.ac.uk This information then guides the design of probes, using scaffolds like this compound, to match these features and achieve effective binding. gla.ac.uk

The development of such probes allows for the detailed study of ligand-protein binding through various biophysical techniques, confirming interactions and determining binding affinities. gla.ac.uk

Design of Inhibitors for Specific Enzymes (focused on chemical design aspect)

The this compound scaffold has proven to be a particularly fruitful starting point for the design of enzyme inhibitors. The chemical design strategy often involves maintaining the core scaffold, which is known to bind in the active site of certain enzymes, while systematically modifying peripheral functional groups to enhance potency and selectivity.

A notable example is the development of inhibitors for protein-tyrosine phosphatases (PTPs), a class of enzymes implicated in diseases like diabetes and cancer. nih.gov The related compound, 2-(oxalylamino)-benzoic acid (OBA), has been identified as a competitive inhibitor for several PTPs. nih.gov X-ray crystallography has shown that the OBA scaffold mimics the binding of the natural substrate by forming hydrogen bonds with the enzyme's signature PTP motif. nih.gov This provides a clear design principle: the 2-aminobenzoic acid core provides the essential anchor points in the active site, while modifications to the side chain can be used to target specific PTPs.

Following this principle, derivatives of benzoic acid have been synthesized and evaluated as inhibitors for specific enzymes. For instance, a series of benzoic acid derivatives were designed as inhibitors for influenza neuraminidase. nih.gov Structure-based drug design was used to guide the synthesis of compounds with improved inhibitory activity. nih.gov In another example, the 2-morpholinobenzoic acid scaffold was expanded to develop inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme overexpressed in some cancers. rsc.org Modifications to the central ring and other parts of the molecule were explored to establish a structure-activity relationship, confirming the importance of the core benzoic acid structure. rsc.org

More specifically, urea-based scaffolds derived from benzoic acid have been successfully used to create potent inhibitors. In the fight against dormant Mycobacterium tuberculosis, inhibitors of the cysteine synthase CysM were developed using a 3-ureido-benzoic acid scaffold. rcsb.orgpdbj.org A screening campaign identified initial hits, which were then optimized based on the 3D structure of the enzyme-inhibitor complex, leading to compounds with high affinity and selectivity. rcsb.orgpdbj.org

Table 2: Design Aspects of Enzyme Inhibitors Based on Benzoic Acid Scaffolds

| Target Enzyme | Scaffold | Design Strategy | Key Findings | Reference |

|---|---|---|---|---|

| Protein-Tyrosine Phosphatases (PTPs) | 2-(oxalylamino)-benzoic acid | Mimic natural substrate binding; competitive inhibition. | The scaffold binds to the PTP signature motif, providing a starting point for selective inhibitors. | nih.gov |

| Influenza Neuraminidase | Benzoic acid derivatives | Structure-based design to optimize active site binding. | Identified potent inhibitors with unexpected binding orientations. | nih.gov |

| Phosphatidylcholine-specific phospholipase C (PC-PLC) | 2-morpholinobenzoic acid | Structure-activity relationship expansion of the core scaffold. | Confirmed the optimal pharmacophore and identified regions for further modification. | rsc.org |

| Mycobacterium tuberculosis CysM | 3-ureido-benzoic acid | Hit expansion guided by enzyme-inhibitor complex structures. | Developed potent and selective inhibitors with in-vivo efficacy. | rcsb.orgpdbj.org |

These examples underscore a common theme in the chemical design of inhibitors based on the this compound scaffold: the core structure provides a reliable anchor for binding to the enzyme's active site, while targeted modifications allow for the fine-tuning of inhibitory activity and selectivity against specific enzyme targets.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(carbamoylamino)benzoic acid, and how can reaction conditions be optimized for high yield?

this compound is typically synthesized via condensation reactions between substituted benzoic acid derivatives and carbamoylating agents. A validated method involves reacting 2-aminobenzoic acid with urea or carbamoyl chloride under acidic or basic conditions. For example, in a study by Tkachuk et al. (2021), derivatives of benzoic acid were synthesized using carbamimidoyl precursors, achieving yields of 70–85% under reflux in ethanol with catalytic HCl . Key optimization parameters include:

- Temperature : Prolonged heating (>80°C) may lead to decarboxylation.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst : Lewis acids like ZnCl₂ enhance regioselectivity.

| Reaction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Avoids side reactions |

| Reaction Time | 6–12 hours | Maximizes conversion |

| Solvent | Ethanol/DMF | Balances solubility |

Q. What purification and characterization techniques are most effective for isolating this compound?

Purification :

Q. Characterization :

- FT-IR : Confirm the presence of carbamoyl (N–H stretch at ~3350 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups.

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–8.1 ppm) and carbamoyl NH₂ (δ 6.5–7.0 ppm) .

- X-ray Crystallography : Resolve structural ambiguities using SHELXL for refinement (e.g., handling twinned data in monoclinic systems) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for this compound derivatives?

Structural discrepancies often arise from:

- Disorder in Crystal Packing : Use SHELXD for initial phase determination and SHELXL for refining anisotropic displacement parameters .

- Twinning : Apply the TWIN/BASF commands in SHELX to model twin domains, particularly in non-centrosymmetric space groups .

- Hydrogen Bonding Ambiguities : Perform Hirshfeld surface analysis to validate intermolecular interactions.

Case Study : A derivative with a methyl substituent at position 4 exhibited two polymorphs (P2₁/c vs. P1̄). Refinement with SHELXL resolved the discrepancy by adjusting the weighting scheme and applying restraints to the carbamoyl group .

Q. What methodologies are recommended for evaluating the enzyme inhibitory activity of this compound analogs?

Derivatives of benzoic acid with sulfamoyl or carbamoyl groups show promise as α-glucosidase/α-amylase inhibitors. Key steps:

Enzyme Assays :

- Use p-nitrophenyl-α-D-glucopyranoside as a substrate for α-glucosidase.

- Measure IC₅₀ values via UV-Vis at 405 nm .

Structure-Activity Relationships (SAR) :

- Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 4 to enhance binding to the enzyme’s active site .

Molecular Docking : Validate interactions using AutoDock Vina with PDB structures (e.g., 3WYV for α-glucosidase) .

| Derivative | Substituent | IC₅₀ (μM) | Target Enzyme |

|---|---|---|---|

| 4-Chloro-2-carbamoyl | Cl | 12.3 ± 1.2 | α-Glucosidase |

| 4-Trifluoromethyl-2-carbamoyl | CF₃ | 8.7 ± 0.9 | α-Amylase |

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?

The carboxylic acid and carbamoyl groups act as chelating sites for metal ions (e.g., Zn²⁺, Cu²⁺). Methodological considerations:

Q. What computational approaches are effective for predicting the physicochemical properties of this compound?

- Quantum Chemical Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential surfaces .

- ADMET Prediction : Employ SwissADME to estimate solubility (LogS = -2.1) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .

- Molecular Dynamics (MD) : Simulate aqueous solubility using GROMACS with TIP3P water models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.